molecular formula C21H24O6 B1250260 Buplerol

Buplerol

Cat. No.: B1250260
M. Wt: 372.4 g/mol
InChI Key: NWFYESYCEQICQP-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buplerol is a lignan-class secondary metabolite isolated from multiple plant species, including Bupleurum spp., Rhaponticum carthamoides, Pulsatilla spp., and Bupleurum tenue . Structurally, it belongs to the dibenzyl-butyrolactone family, characterized by two benzene rings connected via a butyrolactone moiety. Key structural variations in this compound derivatives include substitutions such as hydroxyl, methoxy, or methylenedioxy groups, which significantly influence biological activity .

This compound is biosynthesized via the shikimic acid pathway and has been identified in both natural extracts and synthetic preparations. For example, (±)-Buplerol (1ae) was synthesized as a white solid with a melting point of 101–103°C, confirmed via NMR, IR, and HRMS . Pharmacologically, this compound exhibits nematostatic, anticancer, and antioxidant activities. Notably, (-)-Buplerol induces apoptosis in pancreatic cancer cells, while its synthetic analogs demonstrate variable potency in bioassays .

Properties

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C21H24O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-15(12-27-21(16)23)8-13-4-6-17(22)19(10-13)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1

InChI Key

NWFYESYCEQICQP-JKSUJKDBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC)OC

Synonyms

isoarctigenin

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methylenedioxy Group: Matairesinol and bursehernin contain a methylenedioxy group on the aromatic ring, enhancing nematostatic activity (e.g., matairesinol reduced nematode hatching by 70% vs. This compound’s 55% reduction) .
  • Synthetic Modifications: 4′-O-Benzyl this compound (1ad) and Kusunokinin (1ba) were synthesized to explore steric and electronic effects. Acetylation in Kusunokinin introduced steric hindrance, reducing bioactivity compared to this compound .

Pharmacological Comparison

Table 2: Pharmacological Activities of this compound and Analogues

Compound Anticancer Activity Nematostatic Activity (LC50/HID) Antioxidant Activity Key Mechanisms
This compound Induces apoptosis (pancreatic cancer) HID: 16.42 µg/mL (G. pallida) Moderate ROS scavenging, caspase activation
Matairesinol Not reported HID: 70% hatching inhibition Low Eggshell receptor interaction
Bursehernin Not reported HID: 55% hatching inhibition Low Methylenedioxy group interaction
Quercetin Anti-proliferative (leukemia) Not applicable High Tyrosine kinase inhibition
Rutin Anti-inflammatory Not applicable High Free radical scavenging

Key Findings :

  • Anticancer Activity: this compound outperforms flavonoids like rutin in specificity for pancreatic cancer but is less broad-spectrum than quercetin .
  • Nematostatic Activity: this compound’s lack of a methylenedioxy group reduces its efficacy compared to matairesinol and bursehernin, highlighting the importance of this substituent .
  • Synthetic Derivatives: 4′-O-Benzyl this compound showed reduced activity due to steric effects, whereas acetylated derivatives (e.g., Kusunokinin) further diminished potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buplerol
Reactant of Route 2
Buplerol

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